molecular formula C13H16O3 B8710927 Ethyl 4-isobutyrylbenzoate

Ethyl 4-isobutyrylbenzoate

Cat. No. B8710927
M. Wt: 220.26 g/mol
InChI Key: INDGPHVFDYOYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07605171B2

Procedure details

To a solution of 2.08 g (9.36 mmol) of ethyl 4-(1-hydroxy-2-methylpropyl)benzoate (from Step A) and 1.64 g (14.04 mmol) of 4-methylmorpholine N-oxide in 20 mL of CH2Cl2 were added 164 mg (0.47 mmol) of tetrapropylammonium perruthenate and few specks of ground 4 A molecular sieves. After stirring at rt for 2 h, the mixture was filtered through a cake of Celite and the filtrate was concentrated. Chromatography on a Biotage 40M cartridge using 1:19 v/v EtOAc/hexanes as the eluant gave 2.0 g of the title compound: 1H NMR (500 MHz, CDCl3) δ 1.23 (t, J=6.9, 6H), 1.41 (t, J=7.1, 3H), 3.56 (m, 1H), 4.41 (q, J=7.1, 2H), 7.99 (dd, J=1.7, 6.5, 2H), 8.13 (dd, J=1.9, 6.7, 2H).
Name
ethyl 4-(1-hydroxy-2-methylpropyl)benzoate
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
164 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[CH:16]=[CH:15][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:8][CH:7]=1)[CH:3]([CH3:5])[CH3:4].C[N+]1([O-])CCOCC1>C(Cl)Cl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[C:2]([C:6]1[CH:7]=[CH:8][C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:15][CH:16]=1)(=[O:1])[CH:3]([CH3:4])[CH3:5] |f:3.4|

Inputs

Step One
Name
ethyl 4-(1-hydroxy-2-methylpropyl)benzoate
Quantity
2.08 g
Type
reactant
Smiles
OC(C(C)C)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1.64 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
164 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a cake of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)(=O)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.